Amastatin HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

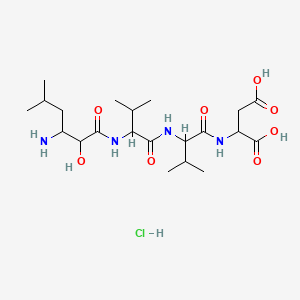

2-[[2-[[2-[(3-amino-2-hydroxy-5-methylhexanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amastatin HCl: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amastatin HCl is a potent, naturally occurring competitive and reversible inhibitor of several aminopeptidases. Isolated from Streptomyces sp. ME 98-M3, it is a tripeptide containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. Its ability to prevent the degradation of various peptides by inhibiting key aminopeptidases has made it a valuable tool in neuroscience, pharmacology, and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target enzymes, inhibitory kinetics, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Core Mechanism of Action

This compound functions as a slow, tight-binding, competitive inhibitor of several M1 family aminopeptidases.[1] Its mechanism involves the formation of a transition-state analog complex with the target enzyme.[1] The (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue at the N-terminus of Amastatin is crucial for its inhibitory activity, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This interaction is characterized by a slow onset of inhibition and a very slow dissociation rate, leading to potent inhibition of the target aminopeptidases.[2]

Target Enzymes

Amastatin exhibits inhibitory activity against a range of aminopeptidases, with varying potencies. The primary targets include:

-

Aminopeptidase A (Glutamyl Aminopeptidase): Responsible for the cleavage of acidic amino acids from the N-terminus of peptides, notably the conversion of Angiotensin II to Angiotensin III.[3]

-

Aminopeptidase N (Alanyl Aminopeptidase): A key enzyme in the degradation of enkephalins and other bioactive peptides.[4]

-

Leucine Aminopeptidase: A broad-specificity aminopeptidase involved in the degradation of various peptides.

-

Microsomal Aminopeptidase (Aminopeptidase M): A membrane-bound aminopeptidase.[5]

-

Aeromonas Aminopeptidase: A bacterial aminopeptidase often used in in vitro studies.[1]

Amastatin does not inhibit Arginyl Aminopeptidase (Aminopeptidase B).

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the reported values from various studies. It is important to note that experimental conditions can influence these values.

| Target Enzyme | Inhibitor | Ki | IC50 | Reference(s) |

| Aminopeptidase A | Amastatin | 1 µM | - | [6] |

| Aminopeptidase M | Amastatin | 19 nM | - | [5] |

| Leucine Aminopeptidase (cytosolic) | Amastatin | 30 nM | - | [1] |

| Microsomal Aminopeptidase | Amastatin | 52 nM | - | [1] |

| Aeromonas Aminopeptidase | Amastatin | 0.26 nM | - | [1] |

| Leucine Aminopeptidase | Amastatin | 30 nM, 200 nM, 220 nM, 20 µM | - | [7] |

Note: The variability in Ki values for Leucine Aminopeptidase may be due to different enzyme sources or experimental conditions.

Signaling Pathway Modulation

By inhibiting key aminopeptidases, this compound can significantly modulate important physiological signaling pathways, primarily by preventing the degradation of bioactive peptides.

Renin-Angiotensin System

Amastatin's inhibition of Aminopeptidase A blocks the conversion of Angiotensin II to Angiotensin III.[3] This has significant implications for the regulation of blood pressure and fluid balance.

Enkephalin Signaling Pathway

Amastatin inhibits Aminopeptidase N, a key enzyme responsible for the degradation of enkephalins.[4] Enkephalins are endogenous opioid peptides involved in pain modulation and reward pathways. By preventing their degradation, Amastatin can potentiate their analgesic and other neurological effects.

Experimental Protocols

General Aminopeptidase Activity Assay (Spectrophotometric)

This protocol provides a general framework for measuring aminopeptidase activity, which can be adapted for inhibition studies with Amastatin.

Materials:

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes

-

Appropriate buffer (e.g., Tris-HCl, pH 7.5)

-

Substrate: L-amino acid-p-nitroanilide (e.g., L-Leucine-p-nitroanilide)

-

Purified aminopeptidase enzyme

-

This compound stock solution

-

Stop solution (e.g., 1 M HCl)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, substrate, and the desired concentration of this compound (or vehicle for control).

-

Enzyme Addition: Initiate the reaction by adding the purified aminopeptidase to the reaction mixture.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a spectrophotometer.

-

Calculation: Determine the enzyme activity based on the amount of p-nitroaniline released, using a standard curve. For inhibition studies, calculate the percentage of inhibition for each this compound concentration.

Protocol for Slow, Tight-Binding Inhibition Kinetics

To accurately determine the Ki for a slow, tight-binding inhibitor like Amastatin, the standard assay protocol needs to be modified to account for the time-dependent onset of inhibition.

Key Modifications:

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound for different periods before adding the substrate. This allows for the equilibration of the enzyme-inhibitor complex.

-

Progress Curve Analysis: Instead of a single endpoint measurement, monitor the reaction progress continuously by measuring the absorbance at regular intervals. The rate of the reaction will decrease over time as the inhibition progresses.

-

Data Analysis: Fit the progress curves to appropriate equations for slow, tight-binding inhibition to determine the initial and steady-state velocities, and subsequently calculate the Ki.

The following diagram illustrates the general workflow for determining the inhibitory constants of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of several aminopeptidases. Its slow, tight-binding mechanism of action leads to effective prevention of the degradation of key bioactive peptides, such as angiotensin II and enkephalins. This technical guide has provided a comprehensive overview of its mechanism, quantitative inhibitory data, impact on signaling pathways, and detailed experimental methodologies. The provided information and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound and exploring its therapeutic potential.

References

- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A spectrophotometric method for the determination of aminopeptidase activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 5. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Leucine aminopeptidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Amastatin HCl: A Technical Guide for Researchers in Enzyme Inhibition and Drug Discovery

For Immediate Release

An In-depth Technical Guide on the Application of Amastatin HCl in Research

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in research. This compound is a potent, competitive, and reversible inhibitor of a range of aminopeptidases, making it a valuable tool in various scientific disciplines. This guide details its mechanism of action, provides quantitative inhibitory data, outlines key experimental protocols, and visualizes its role in critical signaling pathways.

Core Concepts: Mechanism of Action

This compound, a naturally occurring peptide analog isolated from Streptomyces sp., functions as a slow, tight-binding competitive inhibitor of several M1 family aminopeptidases.[1][2][3] Its structure, containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, allows it to mimic the transition state of peptide hydrolysis, thereby blocking the active site of these enzymes.[3] This inhibitory action prevents the cleavage of N-terminal amino acids from peptide substrates.

The primary research application of this compound lies in its ability to protect susceptible peptides from enzymatic degradation. This property is invaluable for studying the physiological roles of various peptides, including neuropeptides and vasoactive peptides, by potentiating their effects in experimental systems.[3][4]

Quantitative Inhibitory Profile of this compound

The efficacy of this compound as an aminopeptidase inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various enzymes. The following tables summarize the available quantitative data, providing a clear comparison of its inhibitory potency across different aminopeptidases.

| Enzyme | Source Organism/Tissue | Inhibition Constant (Ki) | Reference |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | [1] |

| Cytosolic Leucine Aminopeptidase | Porcine Kidney | 30 nM | [1] |

| Microsomal Aminopeptidase | Porcine Kidney | 52 nM | [1] |

| Aminopeptidase M (AP-M) | Porcine Kidney | 19 nM | [2] |

| Enzyme | Source Organism/Tissue | IC50 | Reference |

| Aminopeptidase N (APN) | Cultured Human Skeletal Muscle Myocytes/Fibroblasts | 50 nM | [5] |

Key Experimental Protocols

Aminopeptidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific aminopeptidase using a chromogenic or fluorogenic substrate.

Materials:

-

Purified aminopeptidase

-

This compound stock solution

-

Appropriate chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified aminopeptidase in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound dilution (or vehicle control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate.

-

Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the progress curves. Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Peptide Degradation Assay

This protocol provides a framework for investigating the ability of this compound to protect a specific peptide from degradation by cell-secreted or cell-surface aminopeptidases.

Materials:

-

Cultured cells known to express relevant aminopeptidases (e.g., neurons, endothelial cells, smooth muscle cells)

-

Peptide of interest (e.g., Substance P, Bradykinin, Enkephalins)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Method for peptide quantification (e.g., HPLC, LC-MS/MS, ELISA)

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to a desired confluency.

-

Treatment:

-

Wash the cells with PBS.

-

Add fresh cell culture medium containing the peptide of interest at a known concentration.

-

To experimental wells, add this compound at various concentrations. Include a vehicle control (no inhibitor).

-

-

Incubation: Incubate the cells for a specific time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Sample Collection: At each time point, collect the cell culture supernatant.

-

Sample Processing: Process the supernatant to stop enzymatic activity (e.g., by adding acid or a protease inhibitor cocktail) and prepare it for analysis.

-

Peptide Quantification: Quantify the amount of intact peptide remaining in each sample using a suitable analytical method.

-

Data Analysis: Plot the concentration of the intact peptide over time for each condition. Compare the degradation rates in the presence and absence of this compound to determine its protective effect.

Visualizing the Impact of this compound

Signaling Pathways

This compound is a critical tool for elucidating the roles of peptides in various signaling pathways by preventing their inactivation. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways where this compound is employed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amastatin - Wikipedia [en.wikipedia.org]

- 4. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P and neurokinin A metabolism by cultured human skeletal muscle myocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Amastatin HCl: A Technical Guide to its Aminopeptidase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin HCl is a potent, naturally occurring peptide analogue that acts as a competitive and reversible inhibitor of several aminopeptidases. Its mechanism of "slow, tight binding" makes it a valuable tool for studying the physiological roles of these enzymes and a lead compound in drug discovery programs targeting metalloproteases. This technical guide provides a comprehensive overview of the aminopeptidase inhibition profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.

Quantitative Inhibition Profile of this compound

This compound exhibits a broad spectrum of inhibitory activity against various M1 family aminopeptidases. The following tables summarize the key inhibition constants (Ki) reported in the literature.

| Enzyme Source | Aminopeptidase Type | Inhibition Constant (Ki) | Reference |

| Aeromonas proteolytica | Aeromonas Aminopeptidase | 2.5 x 10-10 M | [1] |

| Porcine Kidney | Cytosolic Leucine Aminopeptidase | 3.0 x 10-8 M | [1] |

| Porcine Kidney | Microsomal Aminopeptidase (Aminopeptidase N/CD13) | 1.9 x 10-8 M | [2] |

| Human Serum | Aminopeptidase A (Glutamyl Aminopeptidase) | Potent Inhibition (Specific Ki not detailed) | |

| Leishmania donovani | Leucine Aminopeptidase | 7.18 nM | [3] |

Table 1: Inhibition Constants (Ki) of this compound against various Aminopeptidases.

Mechanism of Action

This compound is characterized as a slow, tight-binding, competitive inhibitor . This mechanism involves a two-step process:

-

Initial Rapid Binding: The inhibitor rapidly and reversibly binds to the active site of the aminopeptidase to form an initial enzyme-inhibitor complex (EI).

-

Slow Isomerization: This initial complex then undergoes a slow conformational change to a more stable, tightly bound complex (EI*).

This two-step binding results in a time-dependent increase in inhibition, reaching a steady state after a prolonged incubation period. The slow dissociation of the inhibitor from the EI* complex contributes to its potent inhibitory activity.

Caption: Mechanism of slow, tight-binding inhibition by this compound.

Experimental Protocols

The determination of the inhibition profile of this compound involves robust enzymatic assays. Below are generalized protocols based on methodologies reported in the literature.

General Spectrophotometric/Fluorometric Aminopeptidase Activity Assay

This protocol outlines the continuous-rate measurement of aminopeptidase activity using a chromogenic or fluorogenic substrate.

Materials:

-

Purified aminopeptidase

-

This compound stock solution (in assay buffer)

-

Substrate stock solution (e.g., L-Leucine-p-nitroanilide for spectrophotometric assay, or a fluorogenic substrate like Leu-AMC for fluorometric assay)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer or Fluorometer with temperature control

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a microplate well or cuvette, add the assay buffer.

-

Add the desired concentration of this compound.

-

Add the purified aminopeptidase.

-

Incubate the mixture for a defined period (e.g., 30 minutes at 37°C) to allow for the slow, tight-binding to reach equilibrium.[3] A no-inhibitor control should be run in parallel.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance (for p-nitroanilide substrates) or fluorescence (for AMC substrates) over time at a constant temperature (e.g., 37°C).[4]

-

Record the initial reaction velocity (rate of product formation).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[4]

-

Caption: General experimental workflow for determining this compound inhibition.

Impact on Signaling Pathways

The inhibition of specific aminopeptidases by this compound can have significant effects on various signaling pathways.

Aminopeptidase N (CD13) Signaling

Aminopeptidase N (also known as CD13) is a multifunctional ectoenzyme involved in cell adhesion, migration, and signal transduction. Its inhibition by this compound can modulate these processes.

Caption: Simplified overview of Aminopeptidase N (CD13) signaling and its inhibition.

Aminopeptidase A and the Renin-Angiotensin System

Aminopeptidase A plays a crucial role in the renin-angiotensin system (RAS) by converting Angiotensin II to Angiotensin III. Inhibition of Aminopeptidase A by this compound can therefore modulate blood pressure regulation.

Caption: Role of Aminopeptidase A in the Renin-Angiotensin System and its inhibition.

Conclusion

This compound is a well-characterized and potent inhibitor of a range of aminopeptidases. Its slow, tight-binding mechanism provides sustained inhibition, making it an invaluable research tool and a promising scaffold for the development of therapeutic agents targeting diseases where aminopeptidase activity is dysregulated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important inhibitor.

References

- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. med.stanford.edu [med.stanford.edu]

Amastatin HCl: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Amastatin hydrochloride (HCl), a potent inhibitor of several aminopeptidases. This document consolidates key chemical and physical data, delves into its mechanism of action, offers a detailed experimental protocol for assessing its inhibitory activity, and visualizes its role within the critical renin-angiotensin signaling pathway.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for Amastatin HCl are summarized in the table below.

| Parameter | Value | Source(s) |

| CAS Number | 100938-10-1 | [1][2] |

| Molecular Weight | ~511.0 g/mol | [3][4] |

| Molecular Formula | C₂₁H₃₈N₄O₈ · HCl | [2] |

Mechanism of Action

This compound is a competitive and reversible inhibitor of a range of aminopeptidases. It is particularly noted for its slow, tight-binding inhibition mechanism. This characteristic implies a time-dependent increase in inhibitory potency as the inhibitor and enzyme interact and reach equilibrium.

Amastatin has demonstrated significant inhibitory activity against several key aminopeptidases, including:

-

Aminopeptidase A (APA): By inhibiting APA, Amastatin plays a crucial role in modulating the renin-angiotensin system, a key regulator of blood pressure and fluid balance. Specifically, it blocks the conversion of Angiotensin II to Angiotensin III.

-

Aminopeptidase N (APN): Also known as CD13, APN is involved in various physiological processes, including peptide metabolism and signal transduction.

-

Leucine Aminopeptidase (LAP): This enzyme is involved in the catabolism of proteins and peptides.

Due to its inhibitory profile, Amastatin is a valuable tool for studying the physiological and pathological roles of these enzymes.

The Renin-Angiotensin System and Amastatin's Point of Intervention

The renin-angiotensin system (RAS) is a cascade of enzymatic reactions that plays a central role in blood pressure regulation. Amastatin intervenes in this pathway by inhibiting Aminopeptidase A, thereby preventing the formation of Angiotensin III from Angiotensin II.

Amastatin's inhibition of Angiotensin III formation.

Experimental Protocols: Aminopeptidase Inhibition Assay

This section provides a detailed methodology for a spectrophotometric assay to determine the inhibitory effect of this compound on aminopeptidase activity using a p-nitroanilide substrate.

Objective: To quantify the inhibitory potency (e.g., IC₅₀) of this compound against a specific aminopeptidase.

Principle: The aminopeptidase cleaves the p-nitroanilide (pNA) substrate, releasing p-nitroaniline, a chromogenic product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor, such as Amastatin, will reduce the rate of this reaction.

Materials:

-

This compound

-

Purified aminopeptidase (e.g., Aminopeptidase A or N)

-

p-Nitroanilide substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N, or L-Glutamic acid p-nitroanilide for Aminopeptidase A)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Multichannel pipette

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.

-

Enzyme Working Solution: Dilute the purified aminopeptidase in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes. The optimal concentration should be determined empirically.

-

Substrate Working Solution: Prepare a working solution of the p-nitroanilide substrate in the assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for the substrate.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Control Wells: 50 µL of assay buffer.

-

Inhibitor Wells: 50 µL of this compound at various concentrations (prepare a serial dilution from the stock solution).

-

-

Add 25 µL of the enzyme working solution to all wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

-

-

Initiation of Reaction:

-

Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each this compound concentration using the following formula:

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the aminopeptidase inhibition assay.

Workflow for the aminopeptidase inhibition assay.

References

- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. rsc.org [rsc.org]

- 4. X-ray crystallographic determination of the structure of bovine lens leucine aminopeptidase complexed with amastatin: formulation of a catalytic mechanism featuring a gem-diolate transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

Amastatin HCl: A Technical Guide to Solubility in DMSO and Ethanol for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Amastatin HCl in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The guide includes a summary of reported solubility data, a detailed experimental protocol for solubility determination, and a visualization of the relevant biological pathway.

Core Data: Solubility of this compound

The solubility of this compound in DMSO and ethanol has been reported in various sources. A summary of these findings is presented in the table below. It is important to note the discrepancy in the reported solubility in DMSO, which may be attributable to differences in experimental conditions, material purity, or measurement techniques. Researchers are advised to determine the solubility under their specific experimental conditions.

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL |

| 25 mg/mL | |

| Ethanol | ~1 mg/mL |

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a general method for determining the solubility of this compound in a given solvent. This protocol is adapted from standard laboratory procedures for peptide and small molecule solubility assessment.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Pipettes and sterile, nuclease-free microcentrifuge tubes

-

Water bath or heat block (optional)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a sterile microcentrifuge tube.

-

Add a calculated volume of the desired solvent (DMSO or ethanol) to achieve a high starting concentration (e.g., 50 mg/mL).

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the solid has not fully dissolved, sonication for 5-10 minutes can be employed to aid dissolution.

-

Gentle warming (e.g., 37°C) for a short period may also be used, but caution should be exercised to avoid degradation of the compound.

-

-

Equilibration and Observation:

-

Allow the solution to equilibrate at room temperature for at least one hour.

-

After equilibration, visually inspect the solution again for any precipitation. A clear solution indicates complete dissolution at that concentration.

-

-

Serial Dilution for Solubility Range:

-

If the initial concentration does not fully dissolve, perform serial dilutions.

-

Add a known volume of the solvent to the suspension and repeat the solubilization steps until the solid is completely dissolved.

-

Calculate the concentration at which the this compound fully dissolves to determine its solubility.

-

-

Confirmation:

-

To confirm the absence of undissolved material, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

-

Carefully inspect the bottom of the tube for a pellet. The absence of a pellet confirms complete solubilization.

-

Mechanism of Action: Inhibition of Aminopeptidase A

This compound is a competitive inhibitor of several aminopeptidases, with a notable inhibitory effect on Aminopeptidase A. This enzyme plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. Aminopeptidase A catalyzes the conversion of Angiotensin II to Angiotensin III. By inhibiting this enzyme, this compound can modulate the activity of the RAS.

Caption: Inhibition of Aminopeptidase A by this compound within the Renin-Angiotensin System.

This guide provides essential technical information for the effective use of this compound in a research setting. Due to the variability in reported solubility, it is strongly recommended that researchers perform their own solubility tests to ensure accurate and reproducible experimental outcomes.

Amastatin HCl: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage and stability conditions for Amastatin hydrochloride (HCl). Adherence to these guidelines is paramount to ensure the compound's integrity, potency, and reliability in research and drug development applications.

Overview of Amastatin HCl

Amastatin is a potent, competitive, and slow, tight-binding inhibitor of several aminopeptidases, including aminopeptidase A (AP-A), aminopeptidase N (AP-N), and leucine aminopeptidase. It is a dipeptide analog with the structure [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid. Its hydrochloride salt is the commonly used form in research settings. Due to its inhibitory activity, this compound is a valuable tool in studying peptide metabolism and developing therapeutic agents. The stability of this compound is a critical factor for obtaining reproducible experimental results.

Storage Conditions for this compound Solid

Proper storage of lyophilized or solid this compound is essential for its long-term stability. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommended Condition | Notes |

| Long-Term Storage Temperature | -20°C[1][2][3][4] | Also cited as -15°C[5] or ≤ -10°C[6]. |

| Short-Term Storage Temperature | +4°C[1][7] | For brief periods. |

| Atmosphere | Dry[1][2] | Protect from moisture[1]. Keep containers tightly closed[2]. |

| Light Exposure | Store away from light. | General good practice for chemical storage. |

| Container | Original, tightly sealed, impervious, and break-resistant containers[8]. | Glass, polyethylene, or polypropylene containers are suitable[8]. |

Solubility of this compound

This compound is soluble in a variety of solvents. The choice of solvent can impact the stability of the resulting solution.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |

| 2 mg/mL | [4] | |

| N,N-Dimethylformamide (DMF) | 25 mg/mL | [1] |

| 10 mg/mL | [4] | |

| Water | 25 mg/mL | [1] |

| 5 mg/mL | [9] | |

| Methanol | 50 mg/mL | [9] |

| Ethanol | Soluble | [7] |

| 1 mg/mL | [4] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [4] |

| Aqueous Buffers | Soluble | [7] |

Stability of this compound in Solution

Once dissolved, the stability of this compound is dependent on the solvent, storage temperature, and duration. It is crucial to follow these guidelines to maintain the integrity of the compound in solution.

| Solvent | Storage Temperature | Stability | Reference |

| Methanol (Stock Solution) | -20°C | Stable for at least one month. | [9] |

| Methanol (Working Solution) | Room Temperature | Stable for one day. | |

| Aqueous Solutions | Room Temperature | Prepare and use on the same day if possible. | [7] |

| Aqueous Solutions | -20°C | Can be stored for up to one month if required. | [7] |

Factors Influencing this compound Stability

Several environmental and chemical factors can influence the stability of this compound. The following diagram illustrates the key relationships between these factors and the compound's integrity.

Caption: Factors influencing the stability of this compound.

Degradation of this compound

Based on available literature, specific degradation pathways and products for this compound are not extensively documented. General chemical knowledge suggests that peptide-like molecules can be susceptible to hydrolysis of amide bonds, particularly under strong acidic or basic conditions. Oxidation of sensitive functional groups could also occur.

Experimental Protocol: Forced Degradation Study (General Guideline)

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution at various concentrations. Incubate at different temperatures (e.g., room temperature, 60°C) for various time points.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution at various concentrations. Incubate at different temperatures for various time points.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for various time points.

-

Thermal Degradation: Expose the solid this compound and a solution to dry heat in an oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose the solid this compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products. LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time. This data can be used to determine the degradation kinetics under different conditions.

The following diagram outlines a general workflow for a forced degradation study.

References

- 1. axilscientific.com [axilscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amastatin, HCl - V-Biognostics [vbiognostics.com]

- 4. caymanchem.com [caymanchem.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Amastatin HCl: An In-depth Technical Guide to its Effect on Peptide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin HCl is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] Isolated from Streptomyces sp. ME 98-M3, it is a tripeptide containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. Its ability to prevent the cleavage of N-terminal amino acids from peptides makes it a valuable tool in studying peptide metabolism and a potential therapeutic agent for modulating the activity of bioactive peptides. This guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on various peptidases, and detailed experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as a slow, tight-binding, competitive inhibitor of several aminopeptidases.[2][3] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the hydrolysis of the N-terminal amino acid from their peptide substrates. The (2S)-hydroxyl group of the amastatin molecule is crucial for the stabilization of the enzyme-inhibitor complex.[3] This inhibition is reversible and competitive, meaning that this compound and the substrate compete for the same binding site on the enzyme.

This compound exhibits specificity for certain aminopeptidases. It is a potent inhibitor of leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), and aminopeptidase A.[1][4] However, it does not inhibit aminopeptidase B.[1] This specificity allows for the targeted study of the roles of different aminopeptidases in various physiological processes.

References

- 1. Amastatin - Wikipedia [en.wikipedia.org]

- 2. Endothelial Metabolism of Angiotensin II to Angiotensin III, not Angiotensin (1–7), Augments the Vasorelaxation Response in Adrenal Cortical Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amastatin › PeptaNova [peptanova.de]

Amastatin HCl in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Amastatin HCl in neuroscience research. This compound is a potent, competitive, and slow, tight-binding inhibitor of several aminopeptidases. Its ability to prevent the degradation of various neuropeptides has made it a valuable tool for investigating peptidergic signaling in the central nervous system, with implications for pain perception, memory and learning, and neuroprotection.

Core Mechanism of Action

This compound exerts its effects by inhibiting a range of aminopeptidases, the enzymes responsible for cleaving N-terminal amino acids from peptides. By blocking these enzymes, this compound effectively increases the half-life of their substrates, which include several key neuropeptides involved in neurological processes. This potentiation of endogenous neuropeptide signaling allows researchers to elucidate the physiological and pathological roles of these signaling molecules. This compound is known to inhibit Aminopeptidase A (APA), Aminopeptidase N (APN), and Leucine Aminopeptidase (LAP), among others, but does not inhibit Aminopeptidase B[1]. The mechanism of inhibition involves the formation of a transition state analog complex with the target enzyme.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies across different aminopeptidases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against a selection of these enzymes.

| Enzyme | Organism/Source | Inhibition Constant (Ki) | IC50 |

| Aminopeptidase A (APA) | Human Serum | - | 0.54 µg/ml |

| Aminopeptidase N (APN/AP-M) | - | 19 nM[2] | - |

| Leucine Aminopeptidase (LAP) | Cytosolic | 30 nM[3] | - |

| Microsomal Aminopeptidase | - | 52 nM[3] | - |

| Leucyl-cystinyl Aminopeptidase | - | 20-220 nM | - |

| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | - | 41.8 µM | - |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM[3] | - |

Key Applications in Neuroscience Research

Pain Perception (Nociception)

This compound is utilized in nociception research due to its ability to inhibit the degradation of endogenous opioid peptides, such as enkephalins and dynorphins. These neuropeptides play a crucial role in the modulation of pain signaling pathways. By preventing their breakdown, this compound can potentiate their analgesic effects, allowing for the study of the endogenous opioid system in pain management.

Memory and Learning

The degradation of neuropeptides like vasopressin and oxytocin in the brain is implicated in the modulation of learning and memory processes. This compound has been shown to potentiate the behavioral effects of these neuropeptides, suggesting its utility in studies aimed at understanding the role of peptidergic systems in memory consolidation and retrieval.

Neuroprotection

Emerging research is exploring the neuroprotective potential of modulating neuropeptide signaling. By stabilizing neuropeptides that may have neuroprotective properties, this compound can be used in in vitro and in vivo models of neurodegenerative diseases to investigate novel therapeutic strategies.

Experimental Protocols

In Vivo Assessment of Analgesia using the Hot Plate Test

This protocol describes a general procedure for evaluating the central analgesic effects of this compound in mice.

Materials:

-

This compound

-

Sterile, pyrogen-free saline

-

Hot plate apparatus with adjustable temperature

-

Male Swiss-Webster mice (20-25 g)

-

Intracerebroventricular (ICV) injection setup

Procedure:

-

Animal Habituation: Acclimate mice to the experimental room for at least 24 hours before testing. Handle the mice for several days prior to the experiment to reduce stress.

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

Baseline Latency Measurement: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

This compound Administration: Administer this compound via intracerebroventricular (ICV) injection. A typical procedure involves anesthetizing the mouse, placing it in a stereotaxic frame, and injecting a small volume (e.g., 1-5 µL) of the this compound solution into a lateral ventricle.

-

Post-treatment Latency Measurement: At various time points after ICV injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to a vehicle-injected control group to determine the analgesic effect of this compound.

Assessment of Memory Consolidation using the Passive Avoidance Test

This protocol outlines a method to investigate the effects of this compound on memory consolidation in mice.

Materials:

-

This compound

-

Sterile, pyrogen-free saline

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment for delivering a mild foot shock)

-

Male C57BL/6 mice (8-10 weeks old)

-

Intracerebroventricular (ICV) injection setup

Procedure:

-

Acquisition Trial (Training):

-

Place a mouse in the light compartment of the passive avoidance apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the gate between the two compartments.

-

When the mouse enters the dark compartment, close the gate and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Immediately after the shock, remove the mouse and return it to its home cage.

-

-

This compound Administration: Immediately after the acquisition trial, administer this compound or vehicle via ICV injection.

-

Retention Trial (Testing):

-

24 hours after the acquisition trial, place the mouse back in the light compartment.

-

Open the gate and record the latency for the mouse to enter the dark compartment (step-through latency). A longer latency is indicative of better memory retention of the aversive experience. A maximum cut-off time (e.g., 300 seconds) is typically used.

-

-

Data Analysis: Compare the step-through latencies of the this compound-treated group with the vehicle-treated control group.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol provides a framework for assessing the potential neuroprotective effects of this compound in a cell culture model.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Glutamate

-

Cell culture medium and supplements

-

MTT or LDH assay kit for cell viability assessment

Procedure:

-

Cell Culture: Culture the neuronal cells under standard conditions until they reach the desired confluency.

-

Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Excitotoxicity: Add glutamate to the cell culture medium to a final concentration known to induce neuronal cell death (e.g., 100-500 µM).

-

Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to the wells and incubate. The amount of formazan product, measured spectrophotometrically, is proportional to the number of viable cells.

-

LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

-

-

Data Analysis: Compare the cell viability in the this compound-treated groups to the glutamate-only treated group and an untreated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by neuropeptides whose degradation is inhibited by this compound, as well as a typical experimental workflow.

This guide provides a foundational understanding of the application of this compound in neuroscience research. For specific experimental designs, researchers should consult the primary literature and optimize protocols for their particular research questions and models.

References

Amastatin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amastatin, a naturally occurring peptide inhibitor of aminopeptidases. We delve into the discovery and isolation of Amastatin from its microbial source, Streptomyces sp. ME 98-M3, and detail its chemical properties. The core of this document focuses on the molecular mechanism of action of Amastatin as a potent, slow-binding, competitive inhibitor of a range of aminopeptidases. Key quantitative data, including inhibitory constants (Ki), are presented in a structured format for clarity. Detailed experimental methodologies for the isolation and enzymatic analysis of Amastatin are provided to enable researchers to replicate and build upon existing findings. Furthermore, we visualize the biochemical pathways influenced by Amastatin's inhibitory activity, offering a deeper understanding of its physiological effects.

Discovery and Origin

Amastatin was first discovered and isolated in 1978 by Aoyagi and his team from the culture broth of a soil actinomycete, Streptomyces sp. ME 98-M3.[1] It was identified during a screening program for inhibitors of aminopeptidase A. Amastatin is a peptide-like substance with the chemical structure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.

Chemical Structure

The chemical formula for Amastatin is C21H38N4O8 with a molecular weight of 474.55 g/mol . Its structure is characterized by an N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue, which is crucial for its inhibitory activity.

Mechanism of Action

Amastatin functions as a potent, competitive, and reversible inhibitor of several aminopeptidases.[2] It exhibits a slow-binding inhibition mechanism, meaning it forms an initial enzyme-inhibitor complex that then undergoes a conformational change to a more stable, tightly bound complex.[2][3] This slow, tight binding contributes to its high inhibitory potency. Amastatin's primary targets include aminopeptidase A, aminopeptidase M (CD13), and leucine aminopeptidase.[1][2] It does not inhibit aminopeptidase B, chymotrypsin, elastase, papain, pepsin, or thermolysin.

Quantitative Inhibitory Data

The inhibitory potency of Amastatin is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for Amastatin against various aminopeptidases.

| Enzyme | Organism/Source | Substrate | Ki Value | Reference(s) |

| Aminopeptidase M (AP-M) | Porcine Kidney | L-Leucine-p-nitroanilide | 1.9 x 10⁻⁸ M | [2] |

| Leucine Aminopeptidase (LAP) | Porcine Kidney | L-Leucine-p-nitroanilide | - | [2] |

| Aminopeptidase A | Not Specified | Not Specified | 1 µM | |

| Aeromonas aminopeptidase | Aeromonas proteolytica | Not Specified | 0.26 nM | [3] |

| Cytosolic Leucine Aminopeptidase | Not Specified | Not Specified | 30 nM | [3] |

| Microsomal Aminopeptidase | Not Specified | Not Specified | 52 nM | [3] |

| Leucine Aminopeptidase | Leishmania donovani | Leu-AMC | 7.18 nM | [4] |

Experimental Protocols

Isolation and Purification of Amastatin from Streptomyces sp. ME 98-M3

The following is a generalized protocol based on common methods for isolating secondary metabolites from Streptomyces. The original, specific protocol from the 1978 discovery paper may have slight variations.

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., a medium containing soluble starch, glucose, yeast extract, and peptone) with a spore suspension of Streptomyces sp. ME 98-M3.

-

Incubate the culture on a rotary shaker at 28-30°C for 3-5 days to allow for the production of Amastatin.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to 3.0 with an appropriate acid.

-

Extract the acidified supernatant with an organic solvent such as n-butanol.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification using Ion-Exchange Chromatography:

-

Dissolve the crude extract in a suitable buffer and apply it to a cation-exchange chromatography column (e.g., Dowex 50W).

-

Wash the column with the starting buffer to remove unbound impurities.

-

Elute the bound Amastatin using a pH gradient or an increasing salt concentration gradient.

-

Collect fractions and monitor for aminopeptidase inhibitory activity to identify the fractions containing Amastatin.

4. Further Purification:

-

Pool the active fractions and further purify using additional chromatographic techniques such as anion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration chromatography (e.g., Sephadex G-25) to achieve a higher purity of Amastatin.

-

Monitor the purity of the final product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Aminopeptidase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of Amastatin against aminopeptidases using a chromogenic or fluorogenic substrate.

1. Reagents and Materials:

-

Purified aminopeptidase enzyme (e.g., Aminopeptidase M from porcine kidney).

-

Substrate solution (e.g., L-Leucine-p-nitroanilide for a colorimetric assay or Leu-AMC for a fluorometric assay).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Amastatin stock solution (dissolved in a suitable solvent like water or DMSO).

-

Microplate reader (for colorimetric or fluorometric detection).

2. Assay Procedure:

-

Prepare a series of dilutions of the Amastatin stock solution in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Amastatin solution at different concentrations (or solvent control)

-

Enzyme solution

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the slow-binding interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the change in absorbance (for p-nitroanilide) or fluorescence (for AMC) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the Amastatin concentration.

-

Determine the IC50 value (the concentration of Amastatin that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizations

Logical Workflow for Amastatin Discovery

Caption: Workflow for the discovery and isolation of Amastatin.

Mechanism of Competitive Inhibition by Amastatin

Caption: Amastatin's competitive inhibition of aminopeptidases.

Amastatin's Impact on the Renin-Angiotensin System

Caption: Inhibition of Angiotensin II conversion by Amastatin.

References

Amastatin HCl: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin hydrochloride is a competitive, slow, tight-binding inhibitor of several aminopeptidases, including Aminopeptidase A (APA) and Aminopeptidase N (APN).[1] As a valuable tool in biochemical and pharmacological research, particularly in studies involving the renin-angiotensin system and cancer, a thorough understanding of its safety and handling is paramount. This guide provides an in-depth overview of the safety precautions, handling procedures, and toxicological profile of Amastatin HCl, compiled from available safety data sheets and general laboratory safety guidelines.

Hazard Identification and Classification

The classification of this compound presents some inconsistencies across different safety data sheets (SDS). While some sources classify it as not a hazardous substance under the Globally Harmonized System (GHS), others consider it a hazardous substance.[2][3] This discrepancy underscores the importance of treating the compound with a high degree of caution. One SDS notes that accidental ingestion may be damaging to the health of the individual.[3]

Summary of Hazard Information:

| Hazard Statement | Classification | Notes |

| Acute Oral Toxicity | Not Classified / Potentially Harmful | Conflicting data exists. Prudence dictates handling as if potentially harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Not Classified / May cause skin irritation | Generally considered not to be a skin irritant, though some sources suggest it may cause irritation.[2][4] |

| Eye Damage/Irritation | Not Classified / May cause eye irritation | May cause eye irritation upon direct contact.[4] |

| Carcinogenicity | No data available / Limited evidence of a carcinogenic effect | No definitive classification by IARC, NTP, or OSHA. One source suggests limited evidence.[2][3] |

| Reproductive Toxicity | No data available | Not classified as a reproductive toxin.[2] |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Chemical Formula | C21H38N4O8 • HCl |

| Molecular Weight | 511.0 g/mol [2] |

| Appearance | White to off-white crystalline powder[4] |

| Solubility | Soluble in DMSO and acetic acid.[4] |

| Melting Point | 202-205°C[4] |

| Stability | Stable under recommended storage conditions.[4] |

| Incompatibilities | Strong oxidizing agents.[4] |

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not widely published, the following are detailed summaries of standard methodologies that would be employed to assess the safety of a similar chemical substance.

Acute Oral Toxicity (Representative Protocol - OECD 423)

This method is designed to estimate the acute oral toxicity of a substance.

-

Animal Model: Typically, rodents (e.g., rats) are used.

-

Dosage: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level.

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 (the dose lethal to 50% of the test population) is determined based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Albino rabbits are the preferred model.

-

Application: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Acute Eye Irritation/Corrosion (OECD 405)

This protocol assesses the potential for a substance to cause eye irritation or damage.

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the substance (0.1 mL for a liquid or not more than 100 mg for a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the lesions is scored to determine the irritation potential.

Signaling Pathways Affected by this compound

This compound exerts its biological effects by inhibiting specific aminopeptidases. A key pathway affected is the Renin-Angiotensin System (RAS), which is crucial for blood pressure regulation. Aminopeptidase A (APA), a target of Amastatin, plays a significant role in this system.

Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term storage, -20°C is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[4] Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

References

Amastatin HCl: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amastatin hydrochloride (HCl), a potent protease inhibitor used in research. It covers its mechanism of action, technical data, supplier information, and detailed experimental protocols.

Introduction to Amastatin HCl

Amastatin is a naturally occurring, competitive, and reversible aminopeptidase inhibitor originally isolated from Streptomyces sp. ME 98-M3.[1] It is a slow, tight-binding inhibitor of a range of aminopeptidases (APs), which are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] Due to its ability to prevent the degradation of peptides, Amastatin has been used to potentiate the action of bioactive peptides like oxytocin and vasopressin and to inhibit the degradation of enkephalins and dynorphins.[1][3]

Its primary research applications involve studying the roles of specific aminopeptidases in physiological and pathological processes, including the regulation of blood pressure via the renin-angiotensin system.[4][5][6]

Mechanism of Action

This compound exerts its inhibitory effects by targeting several key aminopeptidases. It is known to be a potent inhibitor of Aminopeptidase A (APA), Leucyl-Cystinyl Aminopeptidase, and Aminopeptidase N (APN/CD13).[1][7] It also shows inhibitory activity against cytosolic leucine aminopeptidase and microsomal aminopeptidase.[2][8] Notably, it does not inhibit Aminopeptidase B (arginine aminopeptidase).[1][2][9]

The inhibition of Aminopeptidase A is particularly significant. APA is the enzyme responsible for converting Angiotensin II into Angiotensin III in the brain.[4][5][10] By blocking this conversion, Amastatin can be used as a tool to study the role of Angiotensin III in the central nervous system's control of blood pressure.[4][6]

Technical & Supplier Data

This compound is available from various suppliers for research use only (RUO).[8][11][12] It is typically supplied as a white powder with a purity of ≥98% as determined by HPLC.[13][14]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 100938-10-1 | [8][9] |

| Molecular Formula | C₂₁H₃₈N₄O₈ • HCl | [9] |

| Molecular Weight | 511.0 g/mol | [9] |

| Solubility | Soluble in Water, DMSO, and DMF (25 mg/ml) | [14] |

| Storage | Long-term at -20°C; Short-term at +4°C. Stable for at least 2 years when stored properly. |[13][14] |

Table 2: Inhibitory Activity Data

| Target Enzyme | Inhibition Constant (Ki) / IC₅₀ | Source |

|---|---|---|

| Aeromonas Aminopeptidase | Kᵢ = 0.26 nM | [8] |

| Cytosolic Leucine Aminopeptidase | Kᵢ = 30 nM | [8] |

| Microsomal Aminopeptidase | Kᵢ = 52 nM | [8] |

| Aminopeptidase N (AP-N / AP-M) | Kᵢ = 20-200 nM | [7] |

| Leucyl-Cystinyl Aminopeptidase | Kᵢ = 20-220 nM | [7] |

| Human Serum Aminopeptidase A (AP-A) | Kᵢ = 1.1 - 1.6 µM | [15] |

| Endoplasmic Reticulum AP 1 (ERAP1) | Kᵢ = 41.8 µM | [7] |

| Aminopeptidase A (Glutamyl AP) | IC₅₀ = 0.54 µg/ml |[7] |

Table 3: Common Research Suppliers

| Supplier | Purity | Available Sizes | Notes |

|---|---|---|---|

| MedChemExpress | 98% | Varies | For research use only.[8] |

| AG Scientific | --- | 5 MG | For research or further manufacturing use only.[9] |

| V-Biognostics | ≥98% (HPLC) | Call for availability | For research or further processing.[13] |

| Hello Bio | --- | Varies | For research use only.[2] |

| Axil Scientific | ≥98% (HPLC) | Varies | For research use only.[14] |

Note: This is not an exhaustive list and does not constitute an endorsement of any specific supplier.

Experimental Protocols

General Aminopeptidase Activity Assay (Spectrophotometric)

This protocol outlines a general method for measuring aminopeptidase activity using a chromogenic substrate, which can be adapted to assess the inhibitory effect of this compound. The principle involves the enzymatic cleavage of a substrate like L-leucine p-nitroanilide, which releases p-nitroaniline, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[16]

Materials:

-

Aminopeptidase enzyme solution

-

This compound stock solution (in appropriate solvent, e.g., water or DMSO)

-

Chromogenic substrate (e.g., L-Leucine p-nitroanilide)[16][17]

-

Assay Buffer (e.g., 20 mM Tricine, pH 8.0)[16]

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation: Prepare fresh dilutions of the enzyme and this compound in cold assay buffer immediately before use.

-

Reaction Setup: In a 96-well plate, add the components in the following order:

-

Assay Buffer

-

This compound solution at various concentrations (for test wells) or vehicle control (for control wells).

-

Aminopeptidase enzyme solution.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode).[18]

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve for each well.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

-

Fluorometric Leucine Aminopeptidase (LAP) Activity Assay

For higher sensitivity, a fluorometric assay can be used. This assay utilizes a substrate that, upon cleavage by LAP, releases a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC). The increase in fluorescence is proportional to the enzyme activity.

Materials:

-

Leucine Aminopeptidase (LAP) enzyme

-

This compound

-

Fluorometric substrate (e.g., L-Leucine-AMC)

-

Assay Buffer

-

Black, opaque 96-well microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 368/460 nm)

Methodology: The procedure is similar to the spectrophotometric assay, with the key difference being the detection method.

-

Set up the reaction mixture (Buffer, Inhibitor/Vehicle, Enzyme) in a black microplate.

-

Pre-incubate as described above.

-

Initiate the reaction by adding the fluorometric substrate.

-

Immediately measure the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate reaction rates and percent inhibition to determine the IC₅₀ of this compound. This type of assay can often detect less than 0.1 mU of LAP activity.

References

- 1. Amastatin - Wikipedia [en.wikipedia.org]

- 2. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amastatin (hydrochloride) [shop.labclinics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. agscientific.com [agscientific.com]

- 10. Aminopeptidase A inhibitor - Wikipedia [en.wikipedia.org]

- 11. bluetigerscientific.com [bluetigerscientific.com]

- 12. adipogen.com [adipogen.com]

- 13. Amastatin, HCl - V-Biognostics [vbiognostics.com]

- 14. axilscientific.com [axilscientific.com]

- 15. shop.bachem.com [shop.bachem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. scbt.com [scbt.com]

- 18. Leucine Aminopeptidase (LAP) Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]

Methodological & Application

Amastatin HCl: Application Notes and Protocols for Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a natural peptide analogue isolated from Streptomyces sp. that acts as a competitive and reversible inhibitor of several aminopeptidases. Its hydrochloride salt, Amastatin HCl, is a water-soluble form commonly used in research. Amastatin exhibits slow, tight-binding inhibition of its target enzymes, making it a valuable tool for studying peptidase activity and for the development of therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for utilizing this compound in enzyme inhibition assays.

Amastatin is known to inhibit a range of aminopeptidases, including Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and Glutamyl Aminopeptidase (Aminopeptidase A).[1][2] It does not, however, inhibit Arginyl Aminopeptidase (Aminopeptidase B).[1] Its ability to prevent the degradation of various peptides has led to its use in studying the physiological roles of these peptides, such as the potentiation of the central nervous system effects of oxytocin and vasopressin.[1][3]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various aminopeptidases is summarized in the table below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the inhibitor's efficacy.

| Enzyme Target | Organism/Source | Inhibition Constant (Ki) | IC50 |

| Aminopeptidase M (AP-M) | Porcine Kidney | 1.9 x 10⁻⁸ M | - |

| Leucine Aminopeptidase (LAP) | Cytosolic | 30 nM | - |

| Microsomal Aminopeptidase | - | 52 nM | - |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | - |

| Glutamyl Aminopeptidase (AP-A) | - | - | 0.54 µg/ml |

| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | - | 41.8 µM | - |

Note: The potency of Amastatin can be influenced by pre-incubation with the enzyme, demonstrating a slow, tight-binding inhibition mechanism. For instance, the Ki value for Aminopeptidase N (AP-N) can decrease from 20 µM to 20 nM upon pre-incubation.[4]

Signaling Pathway: this compound and the Renin-Angiotensin System

This compound can influence the Renin-Angiotensin System (RAS) by inhibiting Aminopeptidase A, an enzyme responsible for the conversion of Angiotensin II to Angiotensin III. By blocking this conversion, Amastatin can potentiate the effects of Angiotensin II.

Caption: Inhibition of Aminopeptidase A by this compound in the Renin-Angiotensin System.

Experimental Protocol: Leucine Aminopeptidase (LAP) Inhibition Assay

This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of Leucine Aminopeptidase by this compound using L-leucine-p-nitroanilide as a substrate. The product of the enzymatic reaction, p-nitroaniline, can be detected by monitoring the increase in absorbance at 405 nm.

Materials and Reagents:

-

Leucine Aminopeptidase (LAP) from porcine kidney

-

This compound

-

L-leucine-p-nitroanilide

-

Tricine buffer

-

Bovine Serum Albumin (BSA)

-

Methanol

-

1 M NaOH

-

1 M HCl

-

Deionized water

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

-

Incubator or water bath set to 25°C

Solution Preparation:

-

200 mM Tricine Buffer (pH 8.0 at 25°C): Dissolve Tricine in deionized water to a final concentration of 200 mM. Adjust the pH to 8.0 at 25°C with 1 M NaOH.

-